1-(3-Methylbutanoyl)imidazolidin-2-one
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Overview
Description
1-(3-Methylbutanoyl)imidazolidin-2-one is a heterocyclic compound that belongs to the class of imidazolidinones These compounds are characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group
Preparation Methods
The synthesis of 1-(3-Methylbutanoyl)imidazolidin-2-one can be achieved through several routes:
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Direct Incorporation of the Carbonyl Group into 1,2-Diamines: : This method involves the reaction of 1,2-diamines with carbonyl compounds under specific conditions. For instance, the formation of imidazolidin-2-ones from 1,2-diamines and carbon dioxide can be efficiently achieved using tetramethylphenylguanidine as the basic promoter in the presence of diphenylphosphoryl azide as the dehydrative activator .
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Intramolecular Hydroamidation of Linear Urea Derivatives: : This approach utilizes propargylic ureas as precursors. The reaction is catalyzed by phosphazene base BEMP, which provides excellent chemo- and regioselectivities under ambient conditions and short reaction times .
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Aziridine Ring Expansion: : This method involves the expansion of aziridine rings to form imidazolidin-2-ones. This strategy is elegant but requires sophisticated conditions and reagents .
Chemical Reactions Analysis
1-(3-Methylbutanoyl)imidazolidin-2-one undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed depend on the specific conditions and reagents used.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield reduced forms of the compound with altered functional groups.
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Substitution: : The compound can undergo substitution reactions where one of its functional groups is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
1-(3-Methylbutanoyl)imidazolidin-2-one has a wide range of applications in scientific research:
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Chemistry: : It serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, making it a versatile building block in organic synthesis .
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Biology: : The compound’s structural features make it a potential candidate for biological studies. It can be used to investigate enzyme interactions and other biochemical processes.
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Medicine: They are found in various bioactive compounds, including antibiotics and antihypertensive drugs .
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Industry: : The compound’s stability and reactivity make it suitable for industrial applications, such as in the production of polymers and other materials.
Mechanism of Action
The mechanism by which 1-(3-Methylbutanoyl)imidazolidin-2-one exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(3-Methylbutanoyl)imidazolidin-2-one can be compared with other imidazolidinones and related compounds:
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Imidazolidin-2-one:
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Benzimidazolidin-2-one: : The presence of a benzene ring in this compound provides additional stability and unique reactivity compared to this compound .
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Imidazole-2-thione: : This compound contains a sulfur atom instead of an oxygen atom in the ring, leading to different reactivity and biological activity .
Properties
Molecular Formula |
C8H14N2O2 |
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Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-(3-methylbutanoyl)imidazolidin-2-one |
InChI |
InChI=1S/C8H14N2O2/c1-6(2)5-7(11)10-4-3-9-8(10)12/h6H,3-5H2,1-2H3,(H,9,12) |
InChI Key |
BUPICVNFZFVBRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N1CCNC1=O |
Origin of Product |
United States |
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